Ammonium bicarbonate

Catalog No.
S560221
CAS No.
1066-33-7
M.F
CH5NO3
M. Wt
79.056 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium bicarbonate

CAS Number

1066-33-7

Product Name

Ammonium bicarbonate

IUPAC Name

azane;carbonic acid

Molecular Formula

CH5NO3

Molecular Weight

79.056 g/mol

InChI

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3

InChI Key

ATRRKUHOCOJYRX-UHFFFAOYSA-N

SMILES

C(=O)(O)[O-].[NH4+]

solubility

Freely soluble in water. Insoluble in ethanol
Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)
Insoluble in ethanol, benzene
24.8 g/100 g water at 25 °C
In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water.
Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

ammonium bicarbonate

Canonical SMILES

C(=O)(O)O.N

Isomeric SMILES

C(=O)(O)[O-].[NH4+]

The exact mass of the compound Ammonium bicarbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water. insoluble in ethanol174 mg/ml at 20 °cinsoluble in alcohol, acetone ... one gram dissolves in 10 ml glycerol (pharmaceutical grade)insoluble in ethanol, benzene24.8 g/100 g water at 25 °cin water: 14% at 10 °c; 17.4% at 20 °c; 21.3% at 30 °c. decomposed by hot water.solubility in water, g/100ml at 20 °c: 17.4 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Bicarbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium bicarbonate ($NH_4HCO_3$) is a mildly alkaline, volatile inorganic salt recognized for its complete thermal decomposition into ammonia, carbon dioxide, and water vapor at moderate temperatures (typically >36 °C). In industrial and laboratory procurement, it is primarily selected as a zero-residue porogen for materials science, a volatile high-pH buffer for liquid chromatography-mass spectrometry (LC-MS), and a controlled precipitant for advanced metal oxide synthesis. Unlike standard alkali metal bicarbonates, it leaves no solid inorganic footprint after thermal treatment, making it strictly indicated for applications where residual ash, sodium, or potassium would compromise catalytic, biological, or analytical performance [1].

Substituting ammonium bicarbonate with generic alkali bicarbonates (such as sodium or potassium bicarbonate) introduces non-volatile metal ions that remain as solid carbonate residues upon heating, which can poison catalysts or alter the osmotic balance of biomedical scaffolds [1]. Furthermore, attempting to substitute it with ammonium carbonate introduces severe stoichiometric instability; commercial 'ammonium carbonate' is actually a highly variable, unstable mixture of ammonium bicarbonate and ammonium carbamate that degrades rapidly at room temperature [2]. In precipitation workflows, replacing ammonium bicarbonate with ammonium hydroxide causes uncontrolled, rapid pH spikes that yield hard, highly agglomerated precursor particles rather than the softly agglomerated, easily dispersible powders required for high-performance ceramics [3].

Zero-Residue Thermal Decomposition for Porous Material Fabrication

When utilized as a pore-forming agent (porogen), ammonium bicarbonate demonstrates a distinct advantage over alkali metal bicarbonates due to its complete volatilization. Upon heating, ammonium bicarbonate decomposes entirely into gaseous byproducts ($NH_3$, $CO_2$, and $H_2O$), leaving 0% solid residue. In contrast, sodium bicarbonate decomposes to leave a solid sodium carbonate ($Na_2CO_3$) residue, which requires extensive post-synthesis washing to prevent pH fluctuations and inorganic contamination in the final matrix [1].

Evidence DimensionSolid residue after thermal decomposition
Target Compound Data0% solid residue (100% conversion to gases)
Comparator Or BaselineSodium bicarbonate (leaves solid $Na_2CO_3$ residue)
Quantified DifferenceComplete elimination of inorganic salt residues
ConditionsThermal decomposition during spray drying or scaffold baking

Eliminates the need for complex washing steps in the manufacturing of porous biomedical scaffolds and drug delivery particles, ensuring product purity.

High-pH Volatile Buffering for Native LC-MS Workflows

For liquid chromatography coupled to mass spectrometry (LC-MS), mobile phase buffers must be volatile to prevent source fouling. Ammonium bicarbonate provides effective buffering in the basic range (pH 6.6–8.6) and decomposes completely into harmless gases in the MS source. By comparison, standard high-pH buffers like phosphate (effective pH 6.2–8.2) are non-volatile and will precipitate, destroying the MS instrument. While ammonium formate is volatile, it only buffers in the acidic range (pH 2.8–4.8), making ammonium bicarbonate the strict requirement for basic-pH LC-MS separations, such as intact monoclonal antibody charge variant profiling [1].

Evidence DimensionBuffer volatility and effective pH range
Target Compound DataVolatile; effective buffering at pH 6.6–8.6
Comparator Or BaselinePhosphate buffer (Non-volatile, pH 6.2–8.2) / Ammonium formate (Volatile, pH 2.8–4.8)
Quantified DifferenceEnables basic pH buffering without MS source precipitation
ConditionsLC-MS mobile phase formulation

Allows analytical chemists to perform high-pH chromatographic separations directly coupled to mass spectrometry without damaging the instrument.

Stoichiometric Stability for Reproducible Formulations

In procurement, ammonium bicarbonate is significantly more stable than its close analog, ammonium carbonate. Commercial 'ammonium carbonate' is not a pure compound but an unstable equimolar mixture of ammonium bicarbonate and ammonium carbamate that degrades rapidly at room temperature and only remains stable at freezing temperatures (~0 °C). Ammonium bicarbonate, however, is the stable, isolable component that maintains its crystalline structure and stoichiometric integrity at standard ambient temperatures, making it a more reliable procurement selection for reproducible industrial scaling [1].

Evidence DimensionPhase and compositional stability at room temperature
Target Compound DataStable single-component crystalline solid
Comparator Or BaselineAmmonium carbonate (Unstable mixture of carbamate and bicarbonate; degrades rapidly)
Quantified DifferenceEliminates stoichiometric drift and carbamate contamination at room temperature
ConditionsStandard ambient storage and handling

Ensures precise molar ratios and reproducible performance in sensitive chemical syntheses and industrial formulations.

Precursor Morphology Control in Co-Precipitation

When synthesizing metal oxide precursors (e.g., yttria-stabilized zirconia), the choice of precipitant dictates the final crystallization temperature and agglomeration state. Using ammonium bicarbonate as a precipitant yields a phase transition temperature to the cubic phase of approximately 500 °C, facilitating controlled morphological development. In contrast, using ammonium hydroxide causes a rapid pH spike that drives the crystallization temperature down to ~400 °C, which often results in hard, highly agglomerated particles that are difficult to disperse and sinter effectively [1].

Evidence DimensionPrecursor crystallization temperature and agglomeration
Target Compound Data~500 °C crystallization temperature; controlled precipitation
Comparator Or BaselineAmmonium hydroxide (~400 °C crystallization temperature; hard agglomerates)
Quantified Difference100 °C higher crystallization threshold, preventing rapid hard agglomeration
ConditionsCo-precipitation synthesis of yttria-stabilized zirconia (YSZ) nanocrystalline powders

Provides materials scientists with the kinetic control necessary to produce softly agglomerated, easily dispersible precursor powders for high-performance ceramics.

Zero-Residue Porogen in Biomedical Scaffolds and Spray-Dried Pharmaceuticals

Because it completely volatilizes into ammonia, carbon dioxide, and water vapor without leaving inorganic salts, ammonium bicarbonate is strictly indicated as a pore-forming agent for fabricating porous hydrogels, tissue engineering scaffolds, and spray-dried pulmonary drug delivery particles [1].

Volatile Basic Buffer for Native LC-MS of Monoclonal Antibodies

Ammonium bicarbonate is required for formulating basic mobile phases (pH 6.6–8.6) in liquid chromatography-mass spectrometry. It allows for the separation of therapeutic monoclonal antibody charge variants on cation exchange columns while completely evaporating in the MS source, avoiding the catastrophic instrument fouling caused by phosphate buffers [2].

Controlled Precipitant for High-Purity Metal Oxide Nanoparticles

In the co-precipitation synthesis of advanced ceramics like yttria-stabilized zirconia (YSZ) and yttrium aluminum garnet (YAG), ammonium bicarbonate provides a gradual pH environment. This prevents the hard agglomeration associated with strong bases like ammonium hydroxide, yielding highly dispersible precursor powders required for effective sintering [3].

Physical Description

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses.
Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder
White crystals or crystalline powder
Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless or white crystals
Shiny, hard, colorless or white prisms or crystalline mass

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

79.026943022 g/mol

Monoisotopic Mass

79.026943022 g/mol

Heavy Atom Count

5

Density

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink
1.586 g/cu cm
1.58 g/cm³

Odor

Faint odor of ammonia

Decomposition

Decomposes above 34 °C with formation of ammonia gas.
Decomposition by hot water.
Volatile with decomposition at 60 °C.
When heated to decomp ... emits toxic fumes of /nitrogen oxides and ammonia./
35-60 °C

Melting Point

95 °F (USCG, 1999)
107 °C (decomposes)
Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

UNII

45JP4345C9

Related CAS

10361-29-2

GHS Hazard Statements

Aggregated GHS information provided by 474 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 474 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 467 of 474 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antacid & stimulant. Dose 0.3-1 g. /Ammonium bicarbonate BP/
Medication (Vet): Expectorant, used in bloat, colic.
Expectorant

Mechanism of Action

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia.

Vapor Pressure

58.9 [mmHg]
7.85 kPa (58.9 mm Hg) at 25.4 °C

Pictograms

Irritant

Irritant

Impurities

Ammonium carbonate

Other CAS

10361-29-2

Absorption Distribution and Excretion

There appears to be a more rapid excretion of ammonia following ammonium bicarbonate infusions, which result in higher unionized ammonia levels in blood compared, with those following ammonium chloride infusions.

Metabolism Metabolites

Ammonium bicarbonate dissociated into free ammonia at level of cell membrane.

Wikipedia

Ammonium bicarbonate
Hydrogen_peroxide�urea

Use Classification

EPA Safer Chemical Functional Use Classes -> Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food Additives -> RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Ammonium bicarbonate is manufactured by passing carbon dioxide gas countercurrently through a descending stream of aqua ammonia. The reaction is normally carried out in a packed tower or absorption column. Because the reaction is exothermic, cooling the lower portion of the tower is advisable. Concentration of the solution is monitored by determining specific gravity. When the solution is sufficiently saturated, crystallization of ammonium bicarbonate occurs. The crystals are separated from the mother liquor by filtration or centrifugation and washing, and are dried using 50 °C air.
By heating ammonium hydroxide with an excess of carbon dioxide and evaporation.
Usually prepared by passing excess of carbon dioxide through concentrated ammonia water.

General Manufacturing Information

Carbonic acid, ammonium salt (1:?): ACTIVE

Storage Conditions

Store below 33 °C
Store in tightly closed containers in a cool, well-ventilated area away from caustics (such as sodium hydroxide or potassium hydroxide), because ammonia gas is released.

Stability Shelf Life

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises.

Dates

Last modified: 08-15-2023

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